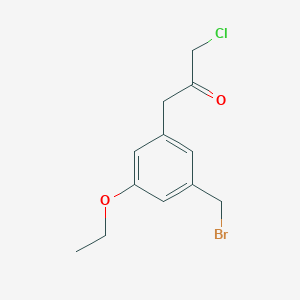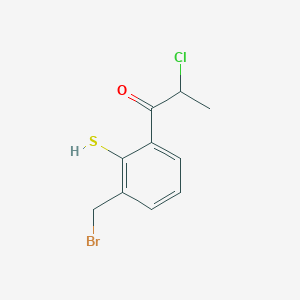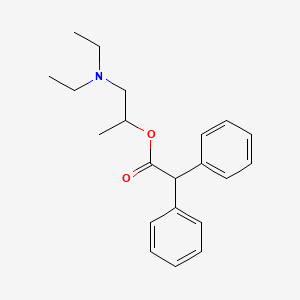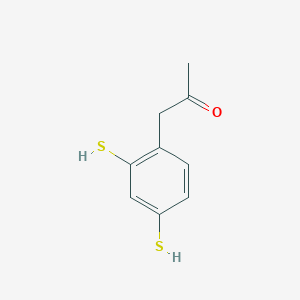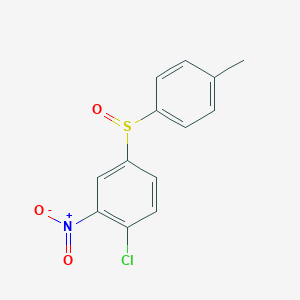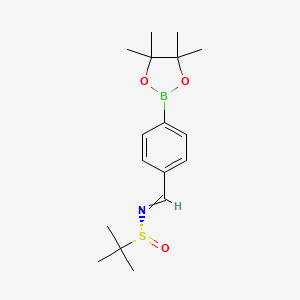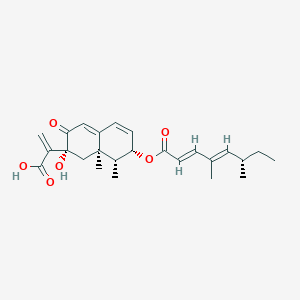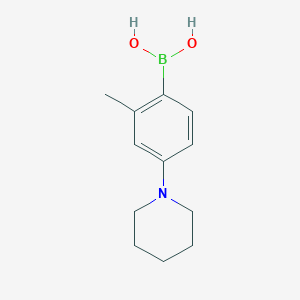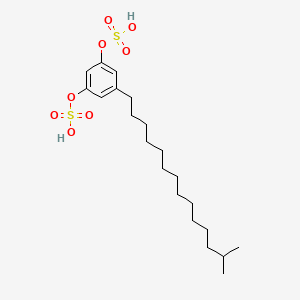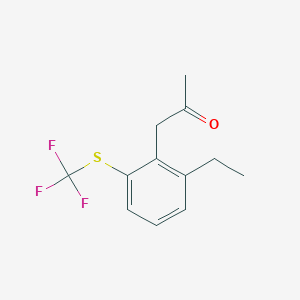
tert-butyl N-(4-oxopiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-oxopiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-oxopiperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(4-oxopiperidin-3-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(4-oxopiperidin-3-yl)carbamate is used as a building block for more complex molecules. It is often employed in the synthesis of pharmaceuticals and other biologically active compounds .
Biology and Medicine: This compound has applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It is used in the synthesis of inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate
- tert-butyl 4-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl N-(4-oxopiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
tert-butyl N-(4-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7,11H,4-6H2,1-3H3,(H,12,14) |
Clave InChI |
FPHNNNLHSKPHJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



